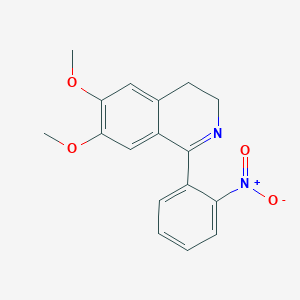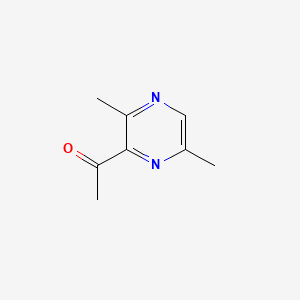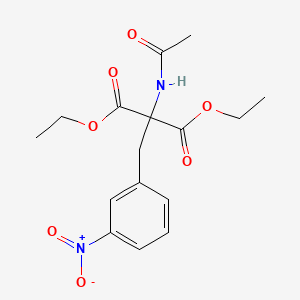
6,7-Dimethoxy-1-(2-nitrophenyl)-3,4-dihydroisoquinoline
Vue d'ensemble
Description
6,7-Dimethoxy-1-(2-nitrophenyl)-3,4-dihydroisoquinoline is a chemical compound with the molecular formula C17H18N2O4 . It is also known as (6,7-Dimethoxy-1-isoquinolinyl)(4,5-dimethoxy-2-nitrophenyl)methanone .
Synthesis Analysis
The synthesis of 6,7-Dimethoxy-1-(2-nitrophenyl)-3,4-dihydroisoquinoline and its analogs has been discussed in various studies . For instance, one method involves the use of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline and aqueous formaldehyde .Molecular Structure Analysis
The molecular structure of 6,7-Dimethoxy-1-(2-nitrophenyl)-3,4-dihydroisoquinoline consists of a tetrahydroisoquinoline core with methoxy groups at the 6 and 7 positions and a nitrophenyl group at the 1 position . The molecular weight of this compound is 314.34 .Physical And Chemical Properties Analysis
The physical and chemical properties of 6,7-Dimethoxy-1-(2-nitrophenyl)-3,4-dihydroisoquinoline include a molecular weight of 314.34 and a molecular formula of C17H18N2O4 .Applications De Recherche Scientifique
Synthesis and Structural Studies
Synthesis of Derivatives : The compound has been utilized in synthesizing various derivatives, like 1- and 2-phenyl-substituted 1,3-oxazino[4,3-a]isoquinoline derivatives. These processes involve starting from phenyl-substituted diastereomers and lead to the preparation of various substituted isoquinolines. The relative configurations and conformations of these products are determined using NMR spectroscopy and quantum chemical calculations (Heydenreich et al., 2003).
Conformational Analysis : In-depth conformational analysis of stereoisomeric methyl-2H,4H-1,6,7,11b-tetrahydro-1,3-oxazino[4,3-a]isoquinolines has been conducted. This involves starting from diastereomerically pure compounds and preparing various derivatives. The study uses 1H and 13C NMR spectroscopy for determining the configurations and conformations (Sohár et al., 1992).
Photophysical Properties
- Spectral and Luminescent Properties : The effect of acid-base interactions on the photophysical properties of this compound in protic solvents has been studied. This research found that the spectral and luminescent properties are influenced by the presence of emission centers of two types: solvated initial molecules and their protonated cationic forms. These findings are significant for understanding the photophysical behavior of this compound (Dubouski et al., 2006).
Chemical Reactions
- Novel Reactions with Dipolarophiles : New reactions of this compound with various electron-deficient olefins have been described. This includes 'one-pot' generation and cycloaddition of the 1,3- and 1,4-dipoles formed from the heterocycles with a range of alkene dipolarophiles, achieving high yields with regio- and stereoselectivity (Nyerges et al., 2005).
Crystal Structure and Oxidation
- Crystal Structure Analysis : The crystal structure and oxidation of related compounds have been studied. For example, (R)-(+)-8,9-Dimethoxy-6,10b-dihydro-5H-thiazolo[2,3-a]isoquinolin-3-one, synthesized from a related compound, was obtained in pure form and its absolute configuration was established by X-ray diffraction. This study provides insights into the structural aspects of these compounds (Rozwadowska et al., 2002).
Propriétés
IUPAC Name |
6,7-dimethoxy-1-(2-nitrophenyl)-3,4-dihydroisoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c1-22-15-9-11-7-8-18-17(13(11)10-16(15)23-2)12-5-3-4-6-14(12)19(20)21/h3-6,9-10H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLENIIUOGVFSIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CCN=C2C3=CC=CC=C3[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60319024 | |
| Record name | MLS003170941 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60319024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dimethoxy-1-(2-nitrophenyl)-3,4-dihydroisoquinoline | |
CAS RN |
60888-85-9 | |
| Record name | MLS003170941 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338583 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | MLS003170941 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60319024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Bromo-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3032799.png)

![(Bicyclo[2.2.1]hept-2-yl)methyl acetate](/img/structure/B3032801.png)



![2-[(3,5-Ditert-butyl-4-hydroxyphenyl)methylidene]indene-1,3-dione](/img/structure/B3032809.png)






